[1-(2-Aminoethyl)cyclobutyl]methanol
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Overview
Description
[1-(2-Aminoethyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C7H15NO It is characterized by a cyclobutane ring substituted with an aminoethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminoethyl)cyclobutyl]methanol typically involves the reaction of cyclobutanone with ethylenediamine, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Aminoethyl)cyclobutyl]methanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form amines or alcohols using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Aminoethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe to study biological processes.
Medicine: In medicine, this compound may be investigated for its therapeutic potential. Its structural features could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In the industrial sector, the compound could be used in the synthesis of specialty chemicals or materials. Its unique properties might offer advantages in specific applications, such as in the production of polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [1-(2-Aminoethyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Cyclobutanemethanol: Similar in structure but lacks the aminoethyl group.
Cyclobutylamine: Contains the cyclobutyl ring and amino group but lacks the methanol group.
Ethanolamine: Contains the aminoethyl group but lacks the cyclobutyl ring.
Uniqueness: [1-(2-Aminoethyl)cyclobutyl]methanol is unique due to the combination of the cyclobutyl ring, aminoethyl group, and methanol group. This combination provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
[1-(2-aminoethyl)cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-4-7(6-9)2-1-3-7/h9H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOURODYGKSCDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432480-81-3 |
Source
|
Record name | [1-(2-aminoethyl)cyclobutyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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